Cas no 1601291-41-1 (4-Bromo-6-(2-ethoxyphenyl)pyrimidine)

4-Bromo-6-(2-ethoxyphenyl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-bromo-6-(2-ethoxyphenyl)pyrimidine
- 4-Bromo-6-(2-ethoxyphenyl)pyrimidine
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- インチ: 1S/C12H11BrN2O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3
- InChIKey: XEXLQFLEJRVMNM-UHFFFAOYSA-N
- SMILES: BrC1=CC(C2C=CC=CC=2OCC)=NC=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 215
- XLogP3: 3.2
- トポロジー分子極性表面積: 35
4-Bromo-6-(2-ethoxyphenyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B250271-500mg |
4-bromo-6-(2-ethoxyphenyl)pyrimidine |
1601291-41-1 | 500mg |
$ 365.00 | 2022-06-07 | ||
Life Chemicals | F1967-3954-0.25g |
4-bromo-6-(2-ethoxyphenyl)pyrimidine |
1601291-41-1 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-3954-0.5g |
4-bromo-6-(2-ethoxyphenyl)pyrimidine |
1601291-41-1 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-3954-5g |
4-bromo-6-(2-ethoxyphenyl)pyrimidine |
1601291-41-1 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-3954-1g |
4-bromo-6-(2-ethoxyphenyl)pyrimidine |
1601291-41-1 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
TRC | B250271-100mg |
4-bromo-6-(2-ethoxyphenyl)pyrimidine |
1601291-41-1 | 100mg |
$ 95.00 | 2022-06-07 | ||
Life Chemicals | F1967-3954-10g |
4-bromo-6-(2-ethoxyphenyl)pyrimidine |
1601291-41-1 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-3954-2.5g |
4-bromo-6-(2-ethoxyphenyl)pyrimidine |
1601291-41-1 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | B250271-1g |
4-bromo-6-(2-ethoxyphenyl)pyrimidine |
1601291-41-1 | 1g |
$ 570.00 | 2022-06-07 |
4-Bromo-6-(2-ethoxyphenyl)pyrimidine 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
4-Bromo-6-(2-ethoxyphenyl)pyrimidineに関する追加情報
Comprehensive Overview of 4-Bromo-6-(2-ethoxyphenyl)pyrimidine (CAS No. 1601291-41-1): Properties, Applications, and Market Trends
4-Bromo-6-(2-ethoxyphenyl)pyrimidine (CAS No. 1601291-41-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This pyrimidine derivative combines a brominated pyrimidine core with a 2-ethoxyphenyl substituent, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a kinase inhibitor scaffold and its role in drug discovery programs targeting inflammation and oncology.
The growing demand for small molecule therapeutics has propelled interest in 4-Bromo-6-(2-ethoxyphenyl)pyrimidine as a building block for structure-activity relationship (SAR) studies. Its electron-rich aromatic system allows for diverse functionalization, addressing key questions in medicinal chemistry optimization. Recent publications highlight its utility in developing selective enzyme modulators, aligning with industry trends toward precision medicine and targeted therapies.
From a synthetic chemistry perspective, the bromine atom at the 4-position of the pyrimidine ring enables crucial cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations. This reactivity profile makes CAS No. 1601291-41-1 particularly valuable for constructing biaryl architectures—a structural motif present in 35% of FDA-approved drugs. The compound's ethoxy group further enhances solubility, addressing common challenges in lead compound development.
Analytical characterization of 4-Bromo-6-(2-ethoxyphenyl)pyrimidine typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound exhibits stability under standard laboratory conditions, though proper storage in anhydrous environments is recommended to prevent degradation. These properties contribute to its growing adoption in high-throughput screening platforms and combinatorial chemistry applications.
Market analysis reveals increasing procurement of 1601291-41-1 by contract research organizations (CROs) and academic laboratories engaged in fragment-based drug design. The compound's molecular weight (279.12 g/mol) and lipophilicity (clogP ~2.8) position it favorably within drug-like chemical space, meeting criteria for oral bioavailability optimization—a frequent search topic among medicinal chemists.
Environmental and safety assessments indicate that 4-Bromo-6-(2-ethoxyphenyl)pyrimidine requires standard laboratory handling precautions, with no extraordinary hazards reported. This safety profile enhances its appeal compared to alternative halogenated intermediates in organocatalysis and metal-mediated transformations.
Emerging applications include its use as a fluorescence quencher in biomolecular probes and as a template for developing PET radiotracers. These cutting-edge applications respond to growing interest in molecular imaging and theranostic agents—topics frequently queried in scientific databases. The compound's UV absorption maxima around 270 nm also make it suitable for photophysical studies.
Patent landscaping shows gradual increase in filings incorporating 1601291-41-1 since 2018, particularly in kinase inhibitor patents and cancer immunotherapy applications. This aligns with commercial interest in immune checkpoint modulation—a trending research area receiving substantial investment.
For researchers sourcing this compound, key considerations include batch-to-batch consistency and isomeric purity, as these factors critically impact reproducibility in biological assays. Leading suppliers typically provide certificates of analysis documenting ≥95% purity by HPLC-UV, meeting requirements for preclinical development.
The future outlook for 4-Bromo-6-(2-ethoxyphenyl)pyrimidine remains positive, with anticipated growth in fragment library applications and covalent drug discovery. Its balanced physicochemical properties and synthetic tractability position it as a valuable asset in addressing current challenges in hit-to-lead optimization—a process frequently searched by drug discovery professionals.
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